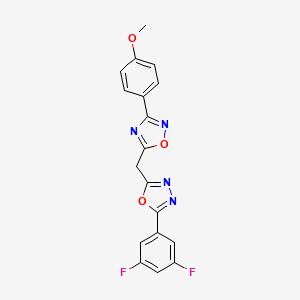

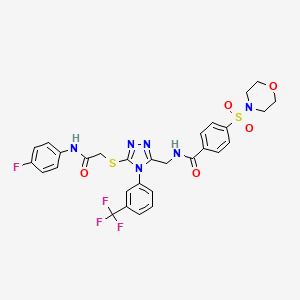

5-((5-(3,5-二氟苯基)-1,3,4-噁二唑-2-基)甲基)-3-(4-甲氧基苯基)-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This chemical belongs to the family of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring with diverse substituents. These compounds are of significant interest due to their wide range of potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The specific compound incorporates difluorophenyl and methoxyphenyl groups, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazoles involves photochemical methodologies and cyclization reactions. A notable method reported by Buscemi et al. (2001) describes the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which might be adapted for synthesizing the compound of interest. This process involves irradiation in methanol in the presence of ammonia or amines, leading to the formation of the oxadiazole ring (Buscemi et al., 2001).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including the arrangement of substituents and the geometry of the oxadiazole ring, significantly influences their properties. X-ray crystallography studies, like those conducted on similar compounds, reveal the spatial arrangement and confirm the bent-shaped molecular structure, which is crucial for understanding the compound's reactivity and interaction with other molecules (Zhu et al., 2009).

Chemical Reactions and Properties

1,2,4-Oxadiazoles participate in various chemical reactions, including cyclization, photochemical reactions, and interactions with nucleophiles. The fluorinated groups might undergo displacement reactions, while the oxadiazole core can engage in photoreactions and serve as a precursor for further functionalization (Buscemi et al., 2001).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazoles, such as melting points, solubility, and crystal structure, are closely related to their molecular structure. Compounds like those synthesized by Zhu et al. (2009) exhibit liquid crystalline properties, indicating that structural modifications can significantly affect phase behavior and material applications (Zhu et al., 2009).

Chemical Properties Analysis

The chemical behavior of 1,2,4-oxadiazoles includes their luminescent properties and reactivity towards electrophiles and nucleophiles. The presence of difluorophenyl and methoxyphenyl groups could influence the electron distribution within the molecule, affecting its reactivity and the types of chemical transformations it can undergo. Studies on similar compounds highlight their potential for forming chelate complexes and undergoing tautomerization, which are important aspects of their chemical properties (Mikhailov et al., 2018).

科学研究应用

Nematocidal Activity

与5-((5-(3,5-二氟苯基)-1,3,4-噁二唑-2-基)甲基)-3-(4-甲氧基苯基)-1,2,4-噁二唑结构相关的化合物在线虫杀灭活动中显示出有希望的结果。例如,含有噻二唑酰胺基团的某些1,2,4-噁二唑衍生物对有害线虫木材松杆线虫表现出显著的杀线虫活性。这些化合物有效地降低了线虫的运动能力和呼吸功能,表明它们有潜力作为线虫杀灭剂开发的先导化合物(Liu et al., 2022)。

Spectral-Luminescent Properties

对类似的1,3,4-噁二唑进行的研究揭示了独特的光谱-发光性质。通过合成和检验各种衍生物来探索这些性质,有助于我们了解这些化合物的发光行为,这可能适用于开发具有特定光学性质的新材料(Mikhailov et al., 2018)。

Antibacterial Activity

1,2,4-噁二唑衍生物也已被研究其抗菌性能。例如,一系列这类化合物显示出对包括枯草杆菌和金黄色葡萄球菌在内的各种细菌的显著活性。这表明1,2,4-噁二唑衍生物在开发新的抗菌剂方面具有潜力(Rai et al., 2010)。

Anticancer Properties

已合成并评估了一些1,3,4-噁二唑衍生物的抗癌性能。这些化合物对各种癌细胞系表现出细胞毒性,表明它们有潜力作为抗癌药物开发的先导物(Adimule et al., 2014)。

Corrosion Inhibition

对1,3,4-噁二唑衍生物的研究还探讨了它们作为缓蚀剂的用途。研究表明,这些化合物可以有效地抑制在酸性环境中的金属腐蚀,这种应用在工业环境中具有重要意义,因为腐蚀可能导致材料的降解和失效(Ammal et al., 2018)。

属性

IUPAC Name |

2-(3,5-difluorophenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N4O3/c1-25-14-4-2-10(3-5-14)17-21-15(27-24-17)9-16-22-23-18(26-16)11-6-12(19)8-13(20)7-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFIRPCZOFISSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride](/img/structure/B2490495.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2490500.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)